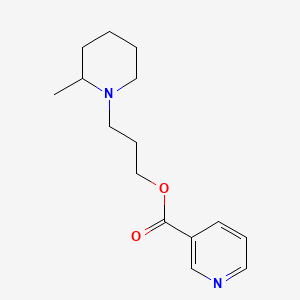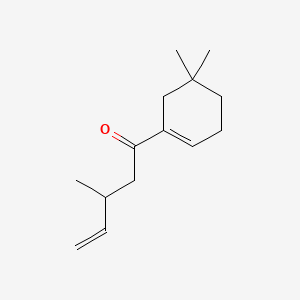
1-(5,5-Dimethyl-1-cyclohexen-1-yl)-3-methylpent-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,5-Dimethyl-1-cyclohexen-1-yl)-3-methylpent-4-en-1-one is a chemical compound with the molecular formula C13H20O. It is known for its unique structure, which includes a cyclohexene ring with two methyl groups and a pentenone chain. This compound is often used in the fragrance industry due to its pleasant scent, which has notes of pineapple and hyacinth .
Preparation Methods
The preparation of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-3-methylpent-4-en-1-one involves several steps:
Rearrangement and Cyclization: Hotrienol undergoes rearrangement and cyclization in the presence of an acidic catalyst to form 5,5-dimethyl-cyclohexen-1-yl methyl ketone.
Alkylation Reaction: The 5,5-dimethyl-cyclohexen-1-yl methyl ketone is then subjected to an alkylation reaction with allyl halogenated alkane in the presence of a basic catalyst to produce this compound.
Chemical Reactions Analysis
1-(5,5-Dimethyl-1-cyclohexen-1-yl)-3-methylpent-4-en-1-one undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the cyclohexene ring, using halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
1-(5,5-Dimethyl-1-cyclohexen-1-yl)-3-methylpent-4-en-1-one has several scientific research applications:
Fragrance Industry: It is used as a fragrance ingredient due to its pleasant scent.
Analytical Chemistry: It can be analyzed using high-performance liquid chromatography (HPLC) methods.
Pharmacokinetics: The compound is suitable for pharmacokinetic studies due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-3-methylpent-4-en-1-one involves its interaction with olfactory receptors in the nasal cavity. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its scent. The specific molecular targets and pathways involved in this process are still under investigation.
Comparison with Similar Compounds
1-(5,5-Dimethyl-1-cyclohexen-1-yl)-3-methylpent-4-en-1-one can be compared with similar compounds such as:
1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one: This compound has a similar structure but differs in the position of the double bond and the length of the carbon chain.
Dynascone: A commercial fragrance ingredient with a similar cyclohexene ring structure but different substituents.
These compounds share some chemical properties but differ in their specific applications and scent profiles, highlighting the uniqueness of this compound.
Properties
CAS No. |
56974-07-3 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
1-(5,5-dimethylcyclohexen-1-yl)-3-methylpent-4-en-1-one |
InChI |
InChI=1S/C14H22O/c1-5-11(2)9-13(15)12-7-6-8-14(3,4)10-12/h5,7,11H,1,6,8-10H2,2-4H3 |
InChI Key |
UUQUGOSCTSPPIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C1=CCCC(C1)(C)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


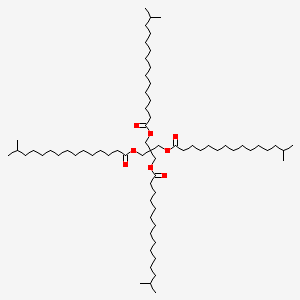
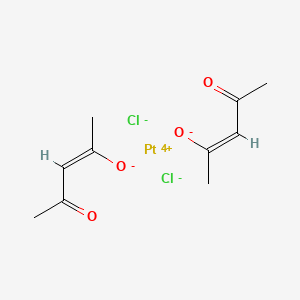
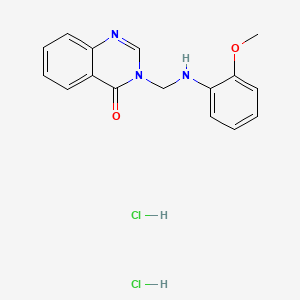
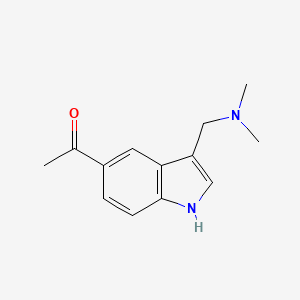
![Benzenesulfonic acid, 4-hydroxy-3-[[[[[(2-hydroxy-5-sulfophenyl)methyl]amino]carbonyl]amino]methyl]-5-methyl-, diammonium salt](/img/structure/B13769564.png)

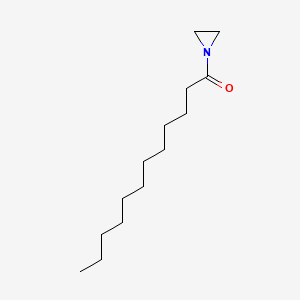
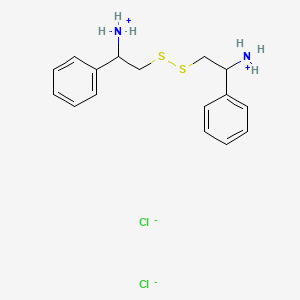
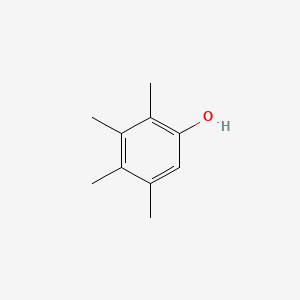
![N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13769607.png)
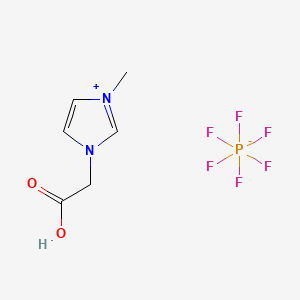

![7H-Benzimidazo[2,1-a]benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinolin-7-one](/img/structure/B13769629.png)
